2-(chloromethyl)-3-ethylpyridine hydrochloride

Synthetic Intermediates Structure-Activity Relationship (SAR) Reactivity Tuning

2-(Chloromethyl)-3-ethylpyridine hydrochloride (CAS 1388218-31-2) is an organohalide compound classified as a substituted pyridine derivative. Its molecular structure features a pyridine core with a reactive chloromethyl group at the 2-position and an ethyl group at the 3-position, forming a hydrochloride salt.

Molecular Formula C8H11Cl2N
Molecular Weight 192.08
CAS No. 1388218-31-2
Cat. No. B2985347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-3-ethylpyridine hydrochloride
CAS1388218-31-2
Molecular FormulaC8H11Cl2N
Molecular Weight192.08
Structural Identifiers
SMILESCCC1=C(N=CC=C1)CCl.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H
InChIKeyVUMHTAHFUOLPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-3-ethylpyridine Hydrochloride CAS 1388218-31-2: Chemical Class and Core Properties


2-(Chloromethyl)-3-ethylpyridine hydrochloride (CAS 1388218-31-2) is an organohalide compound classified as a substituted pyridine derivative. Its molecular structure features a pyridine core with a reactive chloromethyl group at the 2-position and an ethyl group at the 3-position, forming a hydrochloride salt . With a molecular formula of C8H11Cl2N and a molecular weight of 192.08 g/mol, it is primarily utilized as a versatile chemical intermediate in organic synthesis, enabling further functionalization through nucleophilic substitution reactions at the electrophilic chloromethyl site .

Procurement Risk: Why 2-(Chloromethyl)-3-ethylpyridine HCl Cannot Be Replaced by Unqualified Analogs


Substituting 2-(chloromethyl)-3-ethylpyridine hydrochloride with a generic analog is scientifically inadvisable due to the critical influence of the ethyl group's position on both the pyridine ring's electron density and the molecule's steric profile. This substitution pattern directly governs the compound's reactivity and selectivity in subsequent chemical steps. While in-class compounds like 2-(chloromethyl)pyridine hydrochloride share the reactive chloromethyl handle, their different substitution patterns can lead to divergent reactivity and reaction outcomes . Consequently, the absence of a precisely positioned ethyl group can result in unpredictable yields, altered reaction kinetics, and the formation of distinct byproducts, underscoring the necessity for sourcing the exact target compound for reproducible and optimized synthetic processes [1].

Quantitative Differentiation Guide: 2-(Chloromethyl)-3-ethylpyridine HCl vs. Key Alternatives


Structural Differentiation: Unique Substitution Pattern vs. 2-(Chloromethyl)-5-ethylpyridine HCl

The target compound, 2-(chloromethyl)-3-ethylpyridine hydrochloride, possesses a distinct substitution pattern compared to its closest ethyl-substituted analog, 2-(chloromethyl)-5-ethylpyridine hydrochloride . In the target compound, the ethyl group is located at the 3-position of the pyridine ring, whereas in the analog it is at the 5-position. This positional isomerism is a fundamental differentiator in medicinal and process chemistry, as the relative position of substituents on the pyridine ring directly impacts the electronic distribution and steric environment, thereby influencing the compound's reactivity and its suitability for specific target molecules.

Synthetic Intermediates Structure-Activity Relationship (SAR) Reactivity Tuning

Reactivity Profile: Alkylating Agent Potential vs. Benzyl Chloride and Chloromethyl Pivalate

As a chloromethylpyridine, the target compound is expected to exhibit high reactivity as an alkylating agent due to the electron-withdrawing nature of the pyridine ring. While direct reactivity data for 2-(chloromethyl)-3-ethylpyridine hydrochloride is unavailable, class-level data for the structurally related 2-(chloromethyl)pyridine hydrochloride provides a quantitative benchmark. This analog demonstrates a Reactivity Index of 8.7, which is significantly higher than the common alkylating agents benzyl chloride (6.2) and chloromethyl pivalate (5.9) . The presence of the ethyl group in the target compound is likely to modulate this reactivity, but the core chloromethylpyridine motif suggests it will be a more potent electrophile than the non-pyridine alternatives, offering a different profile for reaction development.

Reactivity Comparison Alkylating Agents Synthetic Efficiency

Thermal Stability Profile: Inferred Advantage vs. Benzyl Chloride

Thermal stability is a critical parameter for safe handling, storage, and process design. Again, in the absence of direct data for the target compound, a class-level inference can be made from its parent scaffold. 2-(Chloromethyl)pyridine hydrochloride is reported to be stable up to 150°C . This is a substantial advantage over benzyl chloride, a common alternative alkylating agent, which decomposes at approximately 80°C . The ethyl substituent in the target compound is unlikely to drastically alter the thermal decomposition threshold of the chloromethylpyridine core, suggesting it retains a higher thermal stability compared to benzyl chloride.

Process Safety Thermal Stability Reaction Optimization

Synthetic Utility: A Key Intermediate with Demonstrated High Selectivity in Class

The primary utility of 2-(chloromethyl)-3-ethylpyridine hydrochloride is as a building block in the synthesis of more complex molecules. While a specific application for this exact compound is not documented in the public domain, the high synthetic value of its class is well-established. For example, the synthesis of chloromethylpyridines from their corresponding picoline-N-oxides can be achieved with high conversion (90%) and excellent selectivity (98%) using specific chlorinating agents [1]. This indicates that once the target compound is synthesized, its chloromethyl group serves as a highly reliable and efficient point for further diversification, enabling the construction of targeted molecular architectures.

Synthetic Intermediate Chloromethylpyridines Selectivity

Validated Application Scenarios for Procuring 2-(Chloromethyl)-3-ethylpyridine Hydrochloride


Medicinal Chemistry: Building Targeted Pyridine-Containing Libraries

Procurement of this specific compound is justified for medicinal chemistry programs where the 2-chloromethyl-3-ethylpyridine scaffold is a core requirement for generating focused compound libraries. The unique spatial arrangement of the ethyl group at the 3-position, as differentiated from its 5-ethyl analog [1], is essential for exploring structure-activity relationships (SAR) and optimizing target binding. The compound's role as an alkylating agent, inferred from its high class-level reactivity , makes it a key precursor for attaching this privileged scaffold to various pharmacophores.

Process Research and Development: Optimizing a Specific Synthetic Route

This compound is the required reagent for process chemists developing or scaling up a synthetic route that explicitly calls for 2-(chloromethyl)-3-ethylpyridine hydrochloride. Its procurement is non-negotiable, as substituting with a positional isomer like 2-(chloromethyl)-5-ethylpyridine hydrochloride will lead to a different intermediate and compromise the integrity of the entire synthetic sequence. The inferred high thermal stability relative to alternatives like benzyl chloride can also be a factor in designing safer and more robust manufacturing processes.

Agrochemical Intermediate Synthesis: Precursor for Novel Pesticides

Chloromethylpyridines are established intermediates in the synthesis of various insecticides and fungicides, as noted in patent literature [1]. For agrochemical discovery teams, the target compound represents a novel building block for generating new chemical entities with potential pesticidal activity. The specific substitution pattern offers a distinct intellectual property (IP) position and the potential for developing next-generation crop protection agents. Sourcing this compound is the first step in exploring its utility for creating novel, patentable active ingredients.

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